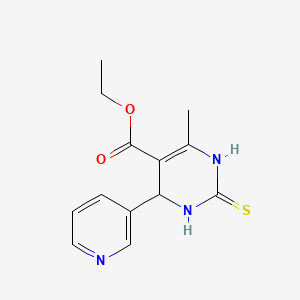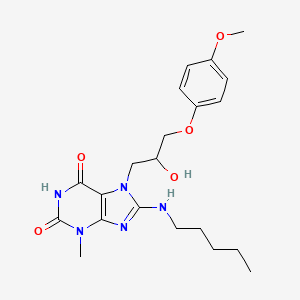
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-(pentylamino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to be a derivative of the purine family, which is a class of heterocyclic aromatic organic compounds. It includes several biologically significant substances such as caffeine, theobromine, and the nucleotides of DNA and RNA. The specific compound mentioned has a complex structure with multiple substituents that could potentially impart a variety of biological activities.
Synthesis Analysis
The synthesis of related purine derivatives has been described in the literature. For instance, the preparation of 7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones was achieved by intramolecular alkylation of certain mesyloxyethyl-purine-diones . This method could potentially be adapted for the synthesis of the compound by modifying the substituents on the purine ring to match the desired structure.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial in determining their biological activity. The presence of alkylamino and hydroxypropyl groups, as seen in some cardiovascular-active purine compounds, suggests that the substituents on the purine ring can significantly affect the compound's interaction with biological targets . The methoxyphenoxy and pentylamino groups in the compound of interest are likely to influence its binding properties and overall activity.
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions, which can be used to further modify their structure or to understand their reactivity. For example, reactions with phosphines have been shown to yield N-substituted amino derivatives and phosphinates . Such reactions could be relevant for the functionalization of the compound or for the synthesis of related compounds with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The specific substituents and functional groups present in the compound can affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). While the papers provided do not directly discuss the physical and chemical properties of the exact compound , they do provide insight into the properties of structurally related compounds, which can be informative .
Scientific Research Applications
Cardiovascular Activity
Studies on derivatives of purine dione have explored their cardiovascular activities. For example, synthesis and testing of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones revealed strong prophylactic antiarrhythmic activity and hypotensive activity. These compounds displayed weak affinity for alpha(1)- and alpha(2)-adrenoreceptors, indicating potential applications in cardiovascular research (Chłoń-Rzepa et al., 2004).
Analgesic Activity
Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has shown significant analgesic and anti-inflammatory effects. Some compounds were found to be more active than reference drugs, suggesting their utility as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Bioremediation Applications
A study on the possible role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A using a reverse micelles system highlighted the potential of enzymes in degrading environmental pollutants. This research indicates the application of purine derivatives in environmental science and pollution control (Chhaya & Gupte, 2013).
Synthesis and Chemical Properties
Research on the synthesis and reactions of similar compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, explores the chemical properties and reactions of these derivatives. These studies contribute to the broader understanding of the synthesis and potential chemical applications of purine derivatives (Pimenova et al., 2003).
properties
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(pentylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O5/c1-4-5-6-11-22-20-23-18-17(19(28)24-21(29)25(18)2)26(20)12-14(27)13-31-16-9-7-15(30-3)8-10-16/h7-10,14,27H,4-6,11-13H2,1-3H3,(H,22,23)(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLSRVKWTVAMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

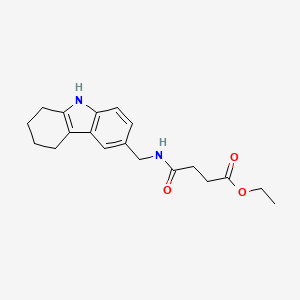

![N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2510993.png)
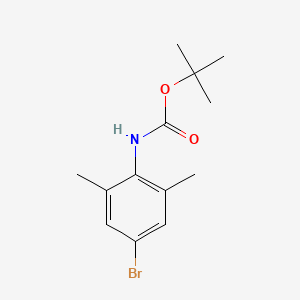
![[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine](/img/structure/B2510996.png)
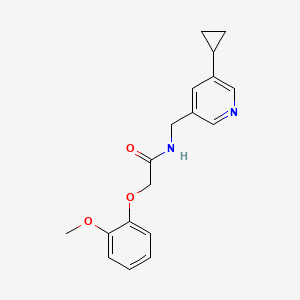
![N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510998.png)
![2-((4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B2511001.png)


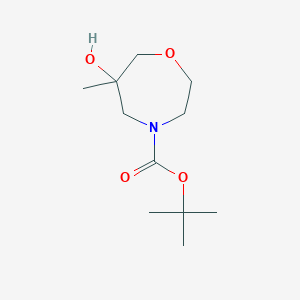

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)methanesulfonamide](/img/structure/B2511011.png)
